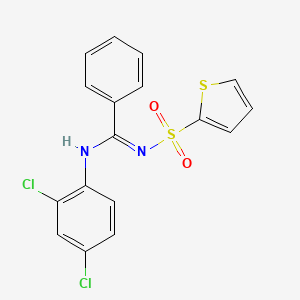![molecular formula C16H22ClN3O4S2 B5286766 1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE](/img/structure/B5286766.png)
1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is a complex organic compound that features a piperidine ring, a piperazine ring, and a thiophene ring with a chlorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with a suitable sulfonyl chloride derivative to introduce the sulfonyl group.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Final Product: The final step involves the reaction of the intermediate with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the thiophene ring are known to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-({4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE: shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-chlorothiophene and 3-chlorothiophene, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both piperidine and piperazine rings, along with the sulfonyl and thiophene groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4S2/c1-12(21)18-6-4-13(5-7-18)16(22)19-8-10-20(11-9-19)26(23,24)15-3-2-14(17)25-15/h2-3,13H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXWENMTCGLWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5286683.png)
![2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B5286699.png)
![(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5286706.png)

![N-[2-(2-fluorophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxamide](/img/structure/B5286720.png)
![N-(5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5286731.png)
![(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)methanol](/img/structure/B5286736.png)

![ethyl 4-{1-[(3-hydroxy-2-pyridinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5286744.png)
![6-[2-(2-methyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5286749.png)
![7-isopropyl-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5286757.png)

![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B5286776.png)

